molecular formula C22H17BrFN3O3S B11998921 [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 767307-86-8

[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B11998921
CAS No.: 767307-86-8
M. Wt: 502.4 g/mol
InChI Key: OWOKTPCUASTHJL-DHRITJCHSA-N
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Description

This compound is a fascinating member of the chemical world. Its systematic name is [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate . Let’s break it down:

    Structure: It consists of a 3-bromobenzoate core with a substituted phenyl group attached via a hydrazone linkage. The presence of the carbamothioylhydrazinylidene moiety adds an intriguing twist to its reactivity.

Preparation Methods

Synthetic Routes::

    Hydrazone Formation: Start by reacting 4-fluorobenzoyl chloride with hydrazine to form the hydrazone intermediate. Then, treat this intermediate with 3-bromobenzoic acid in the presence of a base (such as triethylamine) to yield the target compound.

    Direct Condensation: Alternatively, you can directly condense 4-fluorobenzoyl hydrazine with 3-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production:: The industrial synthesis typically involves the second method due to its simplicity and efficiency.

Chemical Reactions Analysis

    Reactivity: This compound undergoes various reactions, including

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but common outcomes include benzoic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Explored as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its unique structure.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

CAS No.

767307-86-8

Molecular Formula

C22H17BrFN3O3S

Molecular Weight

502.4 g/mol

IUPAC Name

[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H17BrFN3O3S/c1-29-20-11-14(13-25-27-22(31)26-18-8-6-17(24)7-9-18)5-10-19(20)30-21(28)15-3-2-4-16(23)12-15/h2-13H,1H3,(H2,26,27,31)/b25-13+

InChI Key

OWOKTPCUASTHJL-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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